N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-ethoxybenzamide
Overview
Description
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-ethoxybenzamide is a synthetic organic compound known for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. The compound features a complex structure with functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-ethoxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process includes:
Nitration: Introduction of a nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Carbamothioylation: Introduction of the carbamothioyl group.
Ethoxylation: Addition of an ethoxy group to the benzamide.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, and thiourea for carbamothioylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Development of anti-cancer agents due to its ability to inhibit specific pathways involved in cancer cell proliferation.
Industry: Potential use in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors involved in cellular processes. Its mechanism of action may involve:
Inhibition of enzyme activity: Blocking the function of enzymes critical for cancer cell survival.
Disruption of signaling pathways: Interfering with pathways that regulate cell growth and division.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide
- N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-ethoxybenzamide
Uniqueness
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-ethoxybenzamide is unique due to its specific functional groups and their arrangement, which contribute to its distinct reactivity and biological activity. Its ethoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-ethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c1-2-24-12-5-3-4-10(8-12)15(21)19-16(25)18-14-9-11(20(22)23)6-7-13(14)17/h3-9H,2H2,1H3,(H2,18,19,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXBUKUQOQENJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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